![molecular formula C25H25N3O4S B270582 N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BVT.5182, is a novel small molecule compound that has attracted significant interest in the scientific research community due to its potential therapeutic applications. BVT.5182 is a tetrahydroquinoline derivative that was first synthesized in 2011 and has since been the subject of numerous studies investigating its biological properties.
Mecanismo De Acción
The precise mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell survival and proliferation. In inflammation, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory gene expression. In neurological disorders, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In inflammation, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of inflammatory cells. In neurological disorders, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used in vitro without causing cell death. Additionally, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a broad range of biological effects, making it a useful tool for investigating various disease states. However, one limitation of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with other drugs or compounds. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a multi-step process that involves the reaction of 2-aminobenzophenone with benzyl isocyanate to form the corresponding benzyl carbamate. This intermediate is then reacted with methylsulfonyl chloride to form the sulfonamide derivative, which is subsequently cyclized with acetic anhydride to form the final tetrahydroquinoline product.
Aplicaciones Científicas De Investigación
N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been investigated for its potential therapeutic applications in a variety of disease states, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, suggesting potential anti-inflammatory effects. In neurological research, N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Propiedades
Nombre del producto |
N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide |
---|---|
Fórmula molecular |
C25H25N3O4S |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N-[2-(benzylcarbamoyl)phenyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-33(31,32)28-15-7-10-19-16-20(13-14-23(19)28)24(29)27-22-12-6-5-11-21(22)25(30)26-17-18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,30)(H,27,29) |
Clave InChI |
GFYDHQPFIFUYGV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
SMILES canónico |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.